1-(Ferrocenyl)ethanol
Overview
Description
Ferrocenyl compounds, including 1-(Ferrocenyl)ethanol, represent a class of organometallic compounds featuring a ferrocene moiety, which is characterized by its cyclopentadienyl anions (Cp) bound to iron (Fe). These compounds have attracted significant attention due to their unique chemical and physical properties, which make them of interest in various fields, including catalysis, materials science, and medicinal chemistry. However, it's important to note that while specific literature on "1-(Ferrocenyl)ethanol" is not directly found, insights can be gained from studies on similar ferrocenyl compounds.
Synthesis Analysis
The synthesis of ferrocenyl compounds, including analogs of 1-(Ferrocenyl)ethanol, typically involves the reaction of ferrocene with functionalized organic compounds. For example, studies on the cyclometallation of ferrocenylimines have demonstrated the versatility of ferrocene chemistry in creating complex organometallic structures with potential applications across various fields (Wu et al., 2001).
Molecular Structure Analysis
The molecular structure of ferrocenyl compounds is characterized by the ferrocene core, consisting of two cyclopentadienyl rings sandwiching a central iron atom. X-ray diffraction, NMR, and other spectroscopic techniques are commonly employed to elucidate the structure of these compounds. The structure-property relationships in ferrocenyl compounds have been extensively studied to understand their reactivity and stability (Wu et al., 2001).
Scientific Research Applications
Synthesis of Oriented Meso-Structure Silica Film : Utilization in the synthesis of oriented silica mesostructured films by ferrocenyl surfactant templating. This method offers insights into the optical and electronic conductivity properties of the films (Zhou & Honma, 1998).
Incorporation into Polypyrrole Films : Immobilization of 1-(Ferrocenyl)ethanol within polypyrrole films during electrochemical deposition, demonstrating a novel method for incorporating neutral species into conducting polymer films (Al‐Betar & Pickup, 2012).
Electrochemistry of Tetrakis(Ferrocenecarboxylato)diruthenium(II,III) Diadduct : Investigated for its electrochemical properties, showing evidence of ferrocenyl-ferrocenyl communication and mixed-valent intermediate states (Cooke et al., 2000).
Synthesis and Structure Analysis : Demonstrated in the synthesis process of 1-(Ferrocenyl) ethanol, with an emphasis on optimizing reaction conditions for higher yield (Yang Shan, 2011).
Use in Enantioselective Catalysis : Applied in the catalysis of enantioselective alkynylation and addition reactions, offering advancements in the synthesis of chiral compounds (Koyuncu & Dogan, 2007); (Bulut et al., 2007).
Acid-Induced Reactions : Studied in the context of reactions under mild acidic conditions, highlighting the stereospecific ring opening and the influence of substituents (Horspool & Thomson, 1977).
Chiral Ligands for Catalytic Reactions : Employed as chiral ligands in various catalytic asymmetric reactions, contributing to the field of enantioselective synthesis (Bastin et al., 2001); (Bastin et al., 1999).
Application in Biosensors : Explored as mediators in glucose and ethanol biosensors, showcasing the potential in bioorganometallic applications (Razumiene et al., 2003).
Synthesis of Ferrocenyl Derivatives : Involved in the synthesis of various ferrocenyl derivatives, highlighting its versatility in organometallic chemistry (Zora et al., 2008).
Pharmacological Applications : Utilized in pharmacological studies, such as determining its concentration in blood serum using chromatographic methods (Pochkhidze et al., 1999).
Synthesis of Carborane-Containing Ferrocenes : Applied in the synthesis of carborane derivatives containing ferrocenyl units, contributing to advancements in organometallic chemistry (Ol’shevskaya et al., 2018).
Synthesis of α,β-Vinylesters and γ-Lactones : Used in photochemical reactions for the synthesis of various organic compounds, demonstrating its role in catalytic processes (Mathur et al., 2010).
Safety And Hazards
1-(Ferrocenyl)ethanol may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapors . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If inhaled or swallowed, medical attention should be sought immediately .
Future Directions
The future directions of 1-(Ferrocenyl)ethanol research could involve exploring its potential applications in various fields due to its versatile redox chemistry and catalytic activities . Additionally, the effect of the reaction atmosphere on the thermal decomposition of this organo-iron compound and the nature of the material produced could be further investigated .
properties
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylethanol;iron(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZCBKCOBVVHFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C[CH-]1)O.[CH-]1C=CC=C1.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FeO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ferrocenyl)ethanol | |
CAS RN |
1277-49-2 | |
Record name | 1-Ferrocenylethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1277-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Ferrocenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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